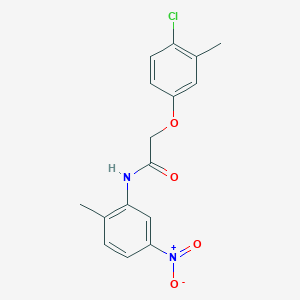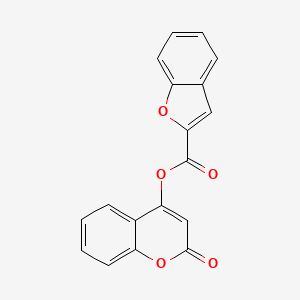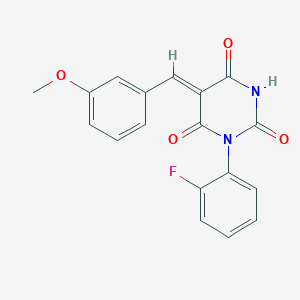
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as FM-381, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. FM-381 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. In addition, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its selectivity for BTK, which allows for more specific targeting of B-cell signaling pathways. However, one limitation of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its potential for drug resistance, as mutations in BTK can lead to reduced sensitivity to the drug. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in different disease settings.
Zukünftige Richtungen
There are several potential future directions for N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine research. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immunomodulatory drugs, to improve efficacy and overcome drug resistance. Another potential direction is the exploration of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in other disease settings, such as multiple sclerosis or systemic lupus erythematosus. Finally, further optimization of the synthesis and formulation of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine could lead to improved pharmacokinetic properties and increased clinical utility.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine involves several steps, starting with the reaction of 3-fluoroaniline with 2-chloro-6-methylpyrimidine to form 2-(3-fluorophenyl)-6-methylpyrimidine. This intermediate is then reacted with morpholine in the presence of a base to yield the final product, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine. The synthesis of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been optimized to improve yield and purity, making it a viable candidate for further development.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study published in Cancer Research, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine was found to inhibit the growth of B-cell lymphoma cell lines in vitro and in vivo. In another study published in the Journal of Immunology, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine was shown to suppress the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has potential as a therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-9-14(18-13-4-2-3-12(16)10-13)19-15(17-11)20-5-7-21-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPUZAQLSRMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)


![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)



